molecular formula C9H6BrF2N3 B2532728 1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole CAS No. 2248296-57-1

1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole

Cat. No. B2532728
CAS RN: 2248296-57-1
M. Wt: 274.069
InChI Key: WHCIIKZLTYODKH-UHFFFAOYSA-N
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Description

The compound “1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole” is likely to be an organic compound containing a triazole ring, a phenyl ring, and a bromine and difluoromethyl group attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,4-triazole ring attached to a phenyl ring with a bromine atom and a difluoromethyl group. The exact structure and the positions of these groups would depend on the specific synthesis route and conditions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the difluoromethyl group. The triazole ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine and difluoromethyl groups might increase its density and boiling point compared to similar compounds without these groups .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole” would require appropriate safety measures. The compound could be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[5-bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2N3/c10-6-1-2-7(9(11)12)8(3-6)15-5-13-4-14-15/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCIIKZLTYODKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N2C=NC=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole

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